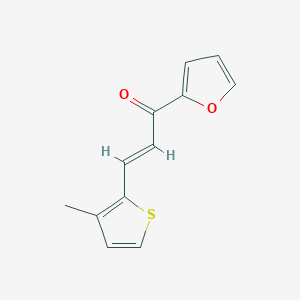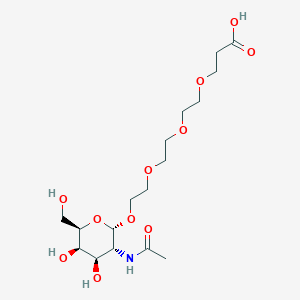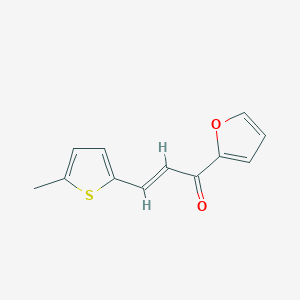
(2E)-1-(Furan-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(Furan-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, also known as 2E-FMPT, is an organic compound with a wide range of applications in scientific research. This compound is a member of the furan family and is composed of two carbon double bonds, one sulfur atom, and one oxygen atom. Its structure is known to be highly reactive, making it a useful tool to study the reactivity of other compounds. It has been used in a variety of laboratory experiments, and its unique properties have made it a valuable tool for researchers.
Mecanismo De Acción
(2E)-1-(Furan-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has been found to react with a variety of compounds, including alcohols and other organic compounds. Its reactivity is due to its unique structure, which allows it to form a double bond between the sulfur and oxygen atoms. This double bond is highly reactive and can be used to facilitate the reaction of other compounds.
Biochemical and Physiological Effects
(2E)-1-(Furan-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has been found to have an inhibitory effect on the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, it has been found to have an inhibitory effect on the enzyme heme oxygenase, which is involved in the production of heme, a molecule important for the regulation of cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E)-1-(Furan-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is a highly reactive compound and can be used in a variety of laboratory experiments. Its reactivity makes it a useful tool for studying the reactivity of other compounds, as well as for synthesizing other compounds. However, its reactivity can also be a limitation in some experiments, as it can react with other compounds in the reaction mixture, leading to unwanted side reactions.
Direcciones Futuras
The unique properties of (2E)-1-(Furan-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one make it a valuable tool for scientific research, and there are a number of potential future directions for its use. These include the study of its effects on other enzymes, its use as a model compound to study other compounds, and its use in the synthesis of other compounds. Additionally, its inhibitory effect on cytochrome P450 and heme oxygenase could be further studied, as could its potential use as a therapeutic agent.
Métodos De Síntesis
(2E)-1-(Furan-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one can be synthesized through a variety of methods, including the reaction of furan-2-ylmethylthiophen-2-ylprop-2-en-1-one with a base such as sodium hydroxide or potassium hydroxide. This reaction results in a double bond between the sulfur and oxygen atoms, forming the desired product. Other methods of synthesis include the use of a Grignard reagent or a Wittig reaction.
Aplicaciones Científicas De Investigación
(2E)-1-(Furan-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has been used in a variety of scientific research applications, including the study of the reactivity of other compounds. It has been used as a model compound to study the reactivity of other compounds, as well as to study the reactivity of other molecules in the presence of a catalyst. Additionally, it has been used in the synthesis of other compounds, such as 4-hydroxy-3-methylthiophen-2-ylprop-2-en-1-one.
Propiedades
IUPAC Name |
(E)-1-(furan-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-9-4-5-10(15-9)6-7-11(13)12-3-2-8-14-12/h2-8H,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFHKINNEZMZMH-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=CC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C/C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(Furan-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

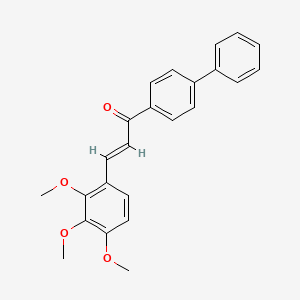
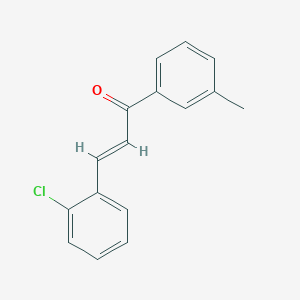

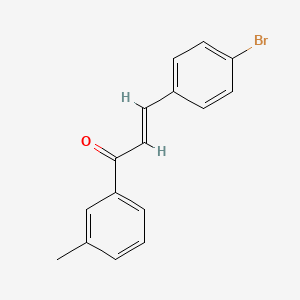



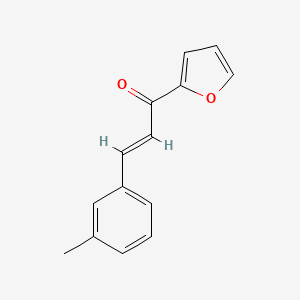
![(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346767.png)
